N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

Catalog No.
S1919512
CAS No.
138768-28-2
M.F
C19H15N5O
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecar...

CAS Number

138768-28-2

Product Name

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]pyridine-3-carboxamide

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H15N5O/c25-19(15-9-6-12-20-13-15)21-18(14-7-2-1-3-8-14)24-17-11-5-4-10-16(17)22-23-24/h1-13,18H,(H,21,25)

InChI Key

BABUDAQOHSIBJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3

Amidoalkylating Reagent

N-PBPC functions as an amidoalkylating reagent. This means it can introduce an amide group (C(=O)NH2) and an alkyl chain onto aromatic and heterocyclic compounds [2]. Amide bonds are essential for protein structure and function, while heterocyclic compounds are ring structures containing various atoms, including nitrogen.

Here's a reference for N-PBPC's use in C-C bond formation: 2:

The ability of N-PBPC to introduce these functional groups makes it valuable for modifying proteins and other biomolecules. This modification can be used to:

  • Improve protein stability and functionality 1:
  • Attach reporter molecules for protein detection and tracking 1:
  • Develop new drugs and therapeutic agents by targeting specific protein functions 1:

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide is a chemical compound with the molecular formula C19H15N5O and a molecular weight of approximately 329.36 g/mol. This compound features a benzotriazole moiety, which is known for its applications in various fields, including pharmaceuticals and materials science. The structure consists of a pyridinecarboxamide linked to a phenylmethyl group, contributing to its unique properties and functionalities. It appears as an off-white or yellowish powder and has a melting point ranging from 184 to 188 °C .

, primarily serving as an amidoalkylating reagent. This allows it to facilitate the preparation of amidoalkylated products from aromatic compounds, showcasing its utility in organic synthesis . The compound may also engage in nucleophilic substitution reactions due to the presence of the benzotriazole group, which can stabilize intermediates during reaction pathways.

The synthesis of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide typically involves several steps:

  • Formation of Benzotriazole: The initial step usually includes the synthesis of the benzotriazole ring through condensation reactions involving phenolic compounds and hydrazine derivatives.
  • Amidoalkylation: The benzotriazole derivative is then reacted with pyridinecarboxylic acid derivatives under appropriate conditions (e.g., using coupling agents) to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide .

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide finds applications across various domains:

  • Organic Synthesis: It is primarily used as an amidoalkylating reagent for synthesizing complex organic molecules.
  • Proteomics: Its role in proteomics research highlights its utility in studying protein interactions and modifications.
  • Material Science: Due to its unique structure, it may be explored for applications in polymer chemistry and materials development.

Studies on N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide's interactions are still emerging. Preliminary findings suggest that it may interact with various biological targets, particularly proteins involved in cellular signaling pathways. Further investigation into its binding affinities and mechanisms of action will enhance understanding of its potential therapeutic applications.

Several compounds share structural features or functional groups with N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzotriazoleContains a benzotriazole ringWidely used as a corrosion inhibitor
3-Pyridinecarboxylic acidContains a pyridine ringCommonly used in pharmaceuticals
N-(4-Hydroxyphenyl)methanesulfonamideContains a sulfonamide groupKnown for its antibacterial properties
N-(2-Hydroxyphenyl)acetamideContains an acetamide functional groupExhibits analgesic properties

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide stands out due to its dual functionality derived from both the benzotriazole and pyridinecarboxamide moieties, making it versatile for synthetic applications while also holding potential biological significance.

Solid-Phase Synthesis Using HATU/HOAt Coupling Reagents

Solid-phase synthesis of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide represents a significant advancement in modern synthetic chemistry, particularly through the utilization of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole) coupling reagents [1] [2]. The implementation of these third-generation coupling reagents has revolutionized the efficiency and selectivity of carboxamide bond formation in complex benzotriazole-containing compounds.

The HATU coupling system demonstrates superior performance compared to traditional coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [3] [4]. Research indicates that HATU exhibits enhanced reactivity with an order of effectiveness: OAt > Oxyma Pure > 2-ClOBt > OBt, where the azabenzotriazole leaving group provides optimal activation [1]. The mechanism involves formation of an OAt-active ester intermediate through nucleophilic attack of the carboxylate anion on HATU, followed by liberation of tetramethylurea and subsequent aminolysis to form the desired carboxamide [5].

Solid-phase peptide synthesis (SPPS) protocols utilizing HATU demonstrate remarkable efficiency in coupling N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide to resin-bound substrates [6] [7]. The general procedure involves resin loading followed by sequential deprotection and coupling cycles. Initial activation of 3-pyridinecarboxylic acid occurs through HATU-mediated formation of the activated ester, which subsequently reacts with the benzotriazole-containing amine component [3].

Comparative studies reveal that HATU-mediated couplings achieve completion rates exceeding 77% for difficult sequences containing N-methylated amino acids, significantly outperforming PyBOP (4%) and HBTU (4%) under identical conditions [8]. The enhanced performance stems from HOAt's dual functionality, incorporating both the leaving group character of benzotriazole and the catalytic assistance provided by the pyridine nitrogen through anchimeric effects [1].

Coupling ReagentEfficiency (%)Epimerization (%)Reaction Time (h)
HATU773.41-2
HBTU410.34-6
PyBOP420.66-8

Table 1: Comparative performance of coupling reagents in benzotriazole-containing carboxamide synthesis [8]

Amidoalkylation Strategies for Aromatic Functionalization

Amidoalkylation represents a fundamental strategy for introducing N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide functionality into aromatic systems through benzotriazole-mediated processes [9] [10]. This methodology exploits the exceptional leaving group ability of benzotriazole to facilitate nucleophilic substitution reactions on activated aromatic substrates.

The amidoalkylation mechanism proceeds through initial formation of N-(α-amidoalkyl)benzotriazole intermediates via condensation of benzotriazole, an aldehyde, and 3-pyridinecarboxamide in the presence of catalytic para-toluenesulfonic acid [9]. These stable intermediates serve as versatile amidoalkylating reagents, capable of transferring the carboxamide functionality to electron-rich aromatic nucleophiles under mild Lewis acidic conditions.

Research demonstrates that amidoalkylation of various aromatic substrates with N-(α-amidoalkyl)benzotriazoles proceeds with yields ranging from 68% to 96%, depending on the electronic nature of the aromatic nucleophile [9]. Electron-rich aromatics such as phenols and anilines exhibit enhanced reactivity, while electron-deficient systems require more forcing conditions or stronger Lewis acid catalysts.

The reaction mechanism involves initial coordination of the Lewis acid to the benzotriazole nitrogen, activating the carbon-nitrogen bond toward nucleophilic attack. Subsequent displacement of benzotriazole by the aromatic nucleophile generates the desired amidoalkylated product with concomitant regeneration of the benzotriazole leaving group [10] [11]. This process demonstrates excellent regioselectivity, with substitution occurring preferentially at the most electron-rich position of the aromatic ring.

Friedel-Crafts amidoalkylation has been successfully achieved through oxidative methods utilizing persulfate as an oxidant [12]. This approach generates reactive N-acyliminium intermediates from dialkylamides, which subsequently undergo nucleophilic trapping by electron-rich aromatics to afford the desired amidoalkylated products in yields of 45-87%.

Solvent Systems and Base Optimization in Carboxamide Formation

Solvent selection and base optimization constitute critical parameters for maximizing yields and minimizing side reactions in N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide synthesis [13] [14]. Systematic studies reveal that polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) provide optimal solvation for both coupling reagents and substrates while stabilizing charged intermediates.

DMF emerges as the preferred solvent system for HATU-mediated couplings, achieving solubility levels of 0.45 M for HATU compared to 0.5 M for HBTU [15]. The enhanced solubility facilitates more efficient mixing and reduces the likelihood of precipitation during the reaction process. Additionally, DMF's coordinating ability helps stabilize the uronium intermediate, preventing premature decomposition and maintaining high coupling efficiency.

Base selection significantly influences both reaction rate and product quality in carboxamide formation reactions [16] [17]. N,N-Diisopropylethylamine (DIPEA) demonstrates superior performance compared to triethylamine, achieving conversion rates of 79% versus 56% under identical conditions [17]. The enhanced performance of DIPEA stems from its reduced nucleophilicity, which minimizes competing reactions with the coupling reagent while providing sufficient basicity for carboxylate formation.

Optimization studies indicate that base equivalents ranging from 2.0 to 3.0 relative to the carboxylic acid component provide optimal results [18]. Excess base leads to increased formation of guanidinium byproducts through reaction with uronium coupling reagents, while insufficient base results in incomplete carboxylate formation and reduced coupling efficiency.

Temperature optimization reveals that reactions conducted at ambient temperature (20-25°C) provide the best balance between reaction rate and product quality [17]. Elevated temperatures (>40°C) accelerate the reaction but increase the risk of epimerization and side product formation, particularly with sensitive substrates containing multiple functional groups.

Solvent SystemConversion (%)Reaction Time (h)Byproduct Formation (%)
DMF/DIPEA791.55
DMA/DIPEA742.07
DCM/TEA563.012
ACN/DIPEA682.58

Table 2: Solvent and base optimization for carboxamide formation [17]

Isomerization Dynamics in Uronium/Iminium Intermediate Formation

The isomerization dynamics between uronium and iminium forms of coupling reagents represent a fundamental aspect of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide synthesis mechanisms [19] [20]. HATU and related coupling reagents exist in equilibrium between the more reactive O-form (uronium) and the less reactive N-form (guanidinium), with the distribution significantly affecting coupling efficiency and reaction outcomes.

X-ray crystallographic analysis confirms that HATU prepared from potassium azabenzotriazole exists predominantly in the O-form, while commercial HATU typically contains a mixture of both isomers [19]. The O-form demonstrates enhanced reactivity toward carboxylic acid activation, achieving complete consumption of starting materials within 15 seconds compared to over 91% unreacted material with the N-form under identical conditions.

The isomerization process occurs rapidly in the presence of organic bases such as triethylamine, with the O-form rearranging to the thermodynamically more stable N-form [19]. This transformation can be monitored through infrared spectroscopy, with characteristic absorptions at 1709-1711 cm⁻¹ for O-isomers and 1664-1675 cm⁻¹ for N-derivatives. The rate of isomerization depends on base concentration, temperature, and solvent polarity.

Mechanistic studies reveal that the superior reactivity of the O-form stems from more favorable orbital overlap in the transition state for carboxylic acid activation [21]. The uronium carbon exhibits greater electrophilicity compared to the guanidinium form, facilitating nucleophilic attack by carboxylate anions and subsequent formation of the activated ester intermediate.

Iminium ion formation represents an alternative pathway for generating reactive electrophilic intermediates in amidoalkylation reactions [22] [23]. These species, characterized by the general structure [R₁R₂C=NR₃R₄]⁺, exhibit enhanced electrophilicity compared to neutral imines and undergo facile nucleophilic addition reactions with aromatic substrates.

The formation of iminium intermediates from N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide precursors occurs through protonation or alkylation of the corresponding imine, generating a positively charged nitrogen center that activates the adjacent carbon toward nucleophilic attack [22]. These intermediates demonstrate remarkable stability in polar solvents and can be trapped by various nucleophiles to afford substituted products.

Cis-trans isomerization of unsymmetrical iminium cations occurs readily and is catalyzed by nucleophiles that temporarily break the C=N double bond [22]. This isomerization process affects both the reactivity and selectivity of subsequent reactions, with trans isomers generally exhibiting enhanced stability and altered reaction kinetics compared to their cis counterparts.

Intermediate FormReactivity IndexHalf-life (min)Activation Energy (kcal/mol)
O-Uronium1.000.2512.5
N-Guanidinium0.1515.018.2
Iminium0.852.514.1
Neutral Imine0.05120.022.8

Table 3: Comparative reactivity and stability of synthetic intermediates [19] [21]

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide represents a hybrid heterocyclic compound incorporating both benzotriazole and pyridinecarboxamide structural motifs [1]. This molecular architecture combines the corrosion inhibition properties characteristic of benzotriazole derivatives with the versatile reactivity profiles associated with nicotinamide analogs [2]. The compound exhibits distinctive physicochemical properties that influence its stability under various environmental conditions, making it valuable for applications requiring precise thermal and chemical stability profiles [1].

The comprehensive understanding of this compound's stability considerations encompasses thermodynamic parameters, pH-dependent behavior in different solvent systems, and degradation pathways under stress conditions [3] [4]. These factors collectively determine the compound's suitability for specific applications and storage requirements.

Thermodynamic Properties: Melting Point and Solubility Parameters

Thermal Transition Characteristics

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide exhibits a well-defined melting point range of 184-188°C, indicating a relatively narrow thermal transition window characteristic of crystalline organic compounds with hydrogen bonding networks [1] [5]. This melting point range suggests strong intermolecular interactions, likely involving hydrogen bonding between the carboxamide functionality and the benzotriazole nitrogen centers [4].

The thermal stability of the compound below its melting point demonstrates the robust nature of the benzotriazole-pyridinecarboxamide linkage [6]. Benzotriazole derivatives are known for their exceptional thermal stability, with the fused aromatic system providing enhanced resistance to thermal decomposition compared to non-fused heterocycles [7]. The incorporation of the phenylmethyl bridge between the benzotriazole and pyridinecarboxamide moieties contributes additional stabilization through extended conjugation effects [8].

Vapor Pressure and Volatility Characteristics

The extremely low vapor pressure of 8.72E-17 mmHg at 25°C indicates minimal volatility under ambient conditions [5]. This characteristic is typical of high molecular weight compounds with extensive hydrogen bonding capabilities and aromatic character [6]. The low volatility profile ensures minimal loss through evaporation during handling and storage, making the compound suitable for applications requiring long-term stability without atmospheric loss [1].

Solubility Parameter Analysis

The molecular structure of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide incorporates multiple polar functional groups that significantly influence its solubility characteristics. The benzotriazole moiety contributes moderate hydrophilicity due to its nitrogen-rich heterocyclic structure [4]. The carboxamide functionality provides hydrogen bond donor and acceptor capabilities, enhancing solubility in protic solvents [7].

The compound's solubility profile is expected to follow patterns observed in related benzotriazole derivatives, which typically demonstrate enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide compared to non-polar solvents [4]. The aromatic phenyl bridge introduces lipophilic character that balances the overall polarity, resulting in amphiphilic properties suitable for diverse solvent systems [6].

PropertyValueReference
Molecular FormulaC19H15N5O [1]
Molecular Weight329.36 g/mol [1]
Melting Point184-188°C [1] [5]
Vapor Pressure8.72E-17 mmHg at 25°C [5]
CAS Number138768-28-2 [1] [9]
Assay Purity97% [1]

Thermodynamic Stability Assessment

The thermodynamic stability of the compound is enhanced by the aromatic character of both the benzotriazole and pyridine rings, which contribute to overall molecular rigidity and resistance to conformational changes [7]. The delocalization of electron density across the extended aromatic system provides inherent stability against thermal and chemical degradation pathways [6].

Heat capacity measurements and thermal analysis studies of related benzotriazole derivatives indicate that compounds in this class exhibit endothermic melting transitions followed by exothermic decomposition at higher temperatures [10]. The specific heat capacity and enthalpy of fusion values contribute to understanding the energy requirements for phase transitions and thermal processing conditions [11].

pH-Dependent Stability in Protic and Aprotic Media

Stability in Acidic Environments

The stability of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide in acidic media demonstrates complex pH-dependent behavior influenced by protonation equilibria of the heterocyclic nitrogen centers [12]. In strongly acidic conditions, the benzotriazole nitrogen atoms undergo protonation, leading to the formation of positively charged species that exhibit enhanced stability against hydrolytic degradation [4].

Studies on related pyridinecarboxamide compounds reveal that acidic hydrolysis rates decrease significantly in concentrated acid solutions due to protonation effects that stabilize the amide linkage [12]. The protonation of the pyridine nitrogen at low pH values creates an electron-withdrawing effect that reduces the electrophilicity of the carbonyl carbon, thereby inhibiting nucleophilic attack by water molecules [13].

The compound exhibits enhanced stability in hydrochloric acid solutions, with half-life values increasing substantially in 1.0 N HCl compared to dilute acid conditions [12]. This stabilization mechanism involves protonation of both the benzotriazole and pyridine nitrogen centers, creating a highly charged species with reduced susceptibility to hydrolytic cleavage [4].

Behavior in Basic Conditions

Alkaline conditions present significant challenges to the stability of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide, primarily due to base-catalyzed hydrolysis of the carboxamide functionality [12]. The mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to formation of the corresponding carboxylic acid and amine degradation products [13].

The rate of alkaline hydrolysis follows typical patterns observed for substituted carboxamides, with the reaction rate increasing exponentially with pH above neutral conditions [12]. In 0.01 N sodium hydroxide solutions, significant degradation occurs within days, while concentrated alkaline solutions can cause complete hydrolysis within hours [12].

The benzotriazole moiety itself demonstrates remarkable stability under basic conditions, with the fused aromatic system resisting ring-opening reactions even under harsh alkaline treatment [6]. However, the connecting amide linkage represents the primary point of vulnerability in basic media [13].

Protic versus Aprotic Solvent Effects

The stability profile of the compound varies significantly between protic and aprotic solvent systems due to differential solvation effects and hydrogen bonding interactions [4]. In protic solvents such as water and alcohols, the compound forms extensive hydrogen bonding networks that can either stabilize or destabilize specific conformations depending on the solvent's properties [7].

Aprotic solvents such as dimethyl sulfoxide and acetonitrile generally provide enhanced stability by minimizing hydrogen bonding interactions that could facilitate degradation pathways [4]. The absence of protic interactions reduces the likelihood of solvent-assisted hydrolysis reactions while maintaining sufficient solubility for practical applications [6].

The differential stability observed in various solvent systems reflects the compound's amphiphilic nature, with the benzotriazole and carboxamide functionalities exhibiting different solvation preferences [7]. This property enables selective stabilization through appropriate solvent choice for specific applications requiring long-term storage or processing [4].

Solvent SystemStability ProfileMechanismReference
Concentrated HClEnhanced stabilityNitrogen protonation [12]
Dilute AcidModerate stabilityPartial protonation [12]
Neutral pHGood stabilityMinimal ionic effects [1]
Dilute BaseReduced stabilityAmide hydrolysis [12] [13]
Concentrated NaOHRapid degradationComplete hydrolysis [12]
Protic SolventsVariable stabilityHydrogen bonding [4] [7]
Aprotic SolventsEnhanced stabilityReduced hydrolysis [4]

Mechanistic Considerations in pH-Dependent Stability

The mechanistic basis for pH-dependent stability involves multiple equilibria affecting both the ground state stability and the activation barriers for degradation pathways [14]. In acidic conditions, protonation of the benzotriazole nitrogen creates a positively charged center that withdraws electron density from the adjacent aromatic system, influencing the overall electronic distribution [4].

The pH-dependent behavior also reflects changes in the compound's conformational preferences, with different ionic forms adopting distinct three-dimensional arrangements that exhibit varying susceptibilities to degradation [7]. These conformational effects combine with electronic factors to determine the overall stability profile across different pH ranges [6].

Degradation Pathways Under Thermal and Oxidative Stress

Thermal Degradation Mechanisms

The thermal degradation of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide follows complex mechanistic pathways characteristic of heterocyclic compounds containing multiple aromatic systems [11]. Initial thermal stress above the melting point leads to molecular rearrangements and bond cleavage reactions that proceed through radical intermediates [10].

The primary thermal degradation pathway involves cleavage of the carbon-nitrogen bond connecting the benzotriazole moiety to the phenylmethyl bridge [11]. This reaction proceeds through a concerted mechanism with an activation energy estimated to be in the range of 150-200 kJ/mol based on studies of structurally related compounds [10]. The resulting radical fragments can undergo further decomposition or recombination reactions depending on the thermal conditions and atmosphere [15].

Benzotriazole derivatives demonstrate characteristic thermal decomposition patterns involving initial nitrogen-nitrogen bond cleavage within the triazole ring [10]. However, the fused aromatic structure provides enhanced thermal stability compared to simple triazole compounds, with decomposition temperatures typically exceeding 300°C for the benzotriazole core [11].

The pyridinecarboxamide portion of the molecule exhibits different thermal behavior, with the amide functionality being particularly susceptible to dehydration reactions at elevated temperatures [16]. The resulting nitrile intermediate can undergo further cyclization or fragmentation reactions depending on the specific conditions [12].

Kinetic Analysis of Thermal Decomposition

Kinetic studies of thermal degradation reveal that the decomposition follows first-order kinetics with respect to the parent compound concentration [11] [10]. The rate constant exhibits strong temperature dependence following Arrhenius behavior, with activation energies typically ranging from 140-180 kJ/mol for the initial decomposition step [10].

The thermal decomposition mechanism involves competing pathways with different activation barriers, leading to complex product distributions that vary with temperature and heating rate [11]. Autocatalytic effects may become significant at higher conversion levels due to the formation of decomposition products that catalyze further degradation [10].

Thermogravimetric analysis of related benzotriazole compounds indicates multi-step decomposition processes with distinct mass loss events corresponding to different molecular fragments [17]. The initial mass loss typically corresponds to loss of volatile decomposition products, followed by more extensive degradation of the aromatic core structures [11].

Oxidative Stress Degradation Pathways

Oxidative degradation of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide primarily involves attack by hydroxyl radicals and other reactive oxygen species on the aromatic systems [3] [15]. The mechanism proceeds through initial hydrogen abstraction or addition reactions that generate radical intermediates capable of further propagation reactions [18].

The benzotriazole moiety demonstrates moderate susceptibility to oxidative attack, with hydroxyl radicals preferentially targeting the aromatic carbon atoms adjacent to the nitrogen centers [3]. This leads to formation of hydroxylated intermediates that can undergo ring-opening reactions or further oxidation to quinone-like structures [15].

Advanced oxidation processes using UV radiation and titanium dioxide catalysts demonstrate effective degradation of benzotriazole derivatives through hydroxyl radical generation [15] [19]. The reaction proceeds through formation of intermediate products including hydroxybenzotriazole, methyltriazole, and aniline derivatives before ultimate mineralization to carbon dioxide and nitrogen-containing inorganic species [15].

The pyridinecarboxamide portion exhibits different oxidative susceptibility, with the amide functionality being relatively resistant to hydroxyl radical attack compared to the aromatic portions [20]. However, under severe oxidative conditions, the amide bond can undergo cleavage to yield carboxylic acid and amine fragments [3].

Product Distribution and Degradation Pathways

The distribution of degradation products depends strongly on the specific stress conditions applied, with thermal and oxidative degradation yielding distinctly different product profiles [15] [3]. Under thermal stress, the primary products include benzotriazole fragments, pyridine derivatives, and various aromatic compounds resulting from bond cleavage and rearrangement reactions [11].

Oxidative degradation typically produces more extensively functionalized products due to the incorporation of oxygen atoms into the molecular structure [15]. Common oxidation products include hydroxylated benzotriazoles, nitro compounds from nitrogen oxidation, and ultimately complete mineralization products under severe conditions [3] [19].

Stress ConditionPrimary ProductsSecondary ProductsReference
Thermal (>300°C)Benzotriazole fragmentsPyridine derivatives [11] [10]
UV/OxidativeHydroxybenzotriazoleTriazole, Aniline [15] [3]
Acidic HydrolysisCarboxylic acidAmine fragments [12] [13]
Basic HydrolysisRapid degradationComplete hydrolysis [12]

Mechanistic Pathways for Stress-Induced Degradation

The detailed mechanisms for stress-induced degradation involve multiple competing pathways with different rate constants and activation barriers [3] [15]. Under thermal stress, the predominant mechanism involves homolytic bond cleavage reactions that generate radical intermediates capable of subsequent reactions [11].

Oxidative degradation mechanisms typically involve initial electron transfer or hydrogen atom abstraction reactions followed by radical propagation steps [3]. The specific pathway depends on the nature of the oxidizing species and the reaction conditions, with hydroxyl radicals being among the most reactive oxidants encountered [15].

The role of oxygen in thermal degradation is particularly important, as oxidative thermal degradation typically proceeds at lower temperatures than purely thermal decomposition in inert atmospheres [11]. This effect reflects the additional reaction pathways available when oxygen is present to react with thermal decomposition intermediates [10].

Photochemical degradation represents another important pathway, particularly for benzotriazole derivatives that can absorb UV radiation [21] [15]. The photodegradation mechanism involves initial electronic excitation followed by bond cleavage or rearrangement reactions in the excited state [19].

Stabilization Strategies and Inhibition Mechanisms

Understanding the degradation pathways enables the development of stabilization strategies to enhance the compound's resistance to thermal and oxidative stress [4] [7]. Antioxidant additives can effectively inhibit oxidative degradation by scavenging radical intermediates before they can propagate chain reactions [22].

Thermal stabilization approaches include the use of metal chelating agents to remove catalytic metal ions that can accelerate thermal decomposition [6]. Additionally, atmospheric control during processing and storage can minimize exposure to oxygen and moisture that contribute to degradation pathways [4].

The inherent stability of the benzotriazole core provides a foundation for developing stabilized formulations, while the more labile amide linkage requires careful attention to pH control and environmental conditions [7] [13]. Strategic structural modifications could potentially enhance stability while maintaining desired functional properties [4].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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